![molecular formula C19H16N2O2 B2659789 2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione CAS No. 58867-55-3](/img/structure/B2659789.png)
2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C19H16N2O2 . It is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, such as “this compound”, has been reported to be achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” involves a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 226-230 °C, a predicted boiling point of 507.0±38.0 °C, and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be -2.23±0.20 .Aplicaciones Científicas De Investigación
Molecular Structure and Packing
Research on similar compounds, such as N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, highlights their molecular structure and packing, stabilized by intramolecular hydrogen bonding and C-H…π interactions. These structural features may suggest the compound's utility in materials science for designing molecules with specific packing properties or in the development of new crystalline materials (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Conformation and Vibrational Analysis
The conformation and hydrogen bonding interactions of similar isoindole-1,3-dione derivatives have been explored to understand their role in biological functions. For instance, the study on the crystal structure, conformation, and vibrational analysis of a Mannich base derivative of isoindole-1,3-dione demonstrates the importance of these molecular characteristics in biological interactions, potentially offering insights into drug design and bioactive molecule synthesis (S. Franklin et al., 2011).
NMR Spectroscopy Characterization
The detailed structural characterization of isoindoline-1,3-dione derivatives through NMR spectroscopy has proven essential for confirming molecular identities and understanding the structural basis of their function. This type of study is crucial for the development of new chemical entities in pharmaceuticals and materials science (Khadim Dioukhane et al., 2021).
Antimicrobial Activity
Compounds structurally related to 2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione, such as 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, have been synthesized and shown to possess significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (A. Sabastiyan & M. Suvaikin, 2012).
Photophysical Properties
The study of photophysical properties, including solvatochromic behavior and dipole moments of isoindole derivatives, provides valuable insights into their potential applications in developing fluorescent materials and sensors. Such research can contribute to the design of novel optical materials with specific emission properties (K. Akshaya et al., 2016).
Direcciones Futuras
The future directions for “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of isoindole-1,3-dione derivatives, there is a broad potential for use in chemical production and clinical medicine .
Propiedades
IUPAC Name |
2-[(1,2-dimethylindol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-9-14-10-13(7-8-17(14)20(12)2)11-21-18(22)15-5-3-4-6-16(15)19(21)23/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKMSFVNDBWYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
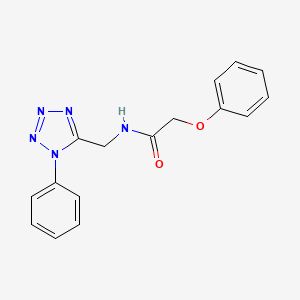
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)

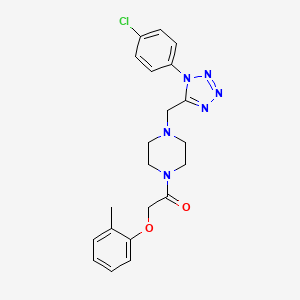
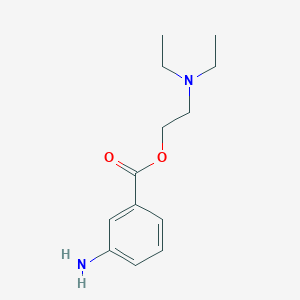
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)
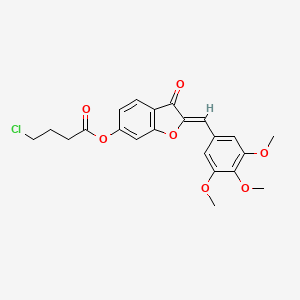

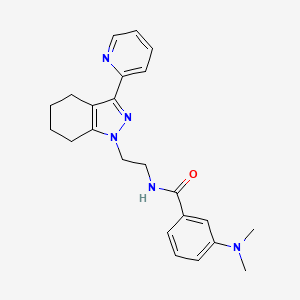
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)

